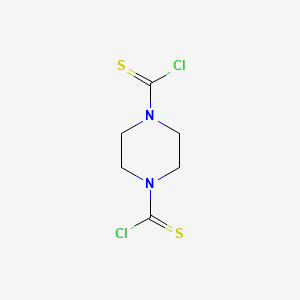
1,4-Piperazinedicarbothioyldichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Piperazinedicarbothioyldichloride is an organic compound that belongs to the class of piperazine derivatives. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Piperazinedicarbothioyldichloride can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and results in the formation of protected piperazines . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1,4-Piperazinedicarbothioyldichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperazine derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1,4-Piperazinedicarbothioyldichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,4-Piperazinedicarbothioyldichloride involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to target proteins or enzymes, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,4-Disubstituted Piperidines: These compounds share a similar piperazine core structure and exhibit comparable chemical properties.
Piperazine Derivatives: Other piperazine derivatives, such as those used in pharmaceuticals, have similar structural features and biological activities.
Uniqueness: 1,4-Piperazinedicarbothioyldichloride is unique due to its specific functional groups and reactivity. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
74683-44-6 |
|---|---|
Molecular Formula |
C6H8Cl2N2S2 |
Molecular Weight |
243.2 g/mol |
IUPAC Name |
piperazine-1,4-dicarbothioyl chloride |
InChI |
InChI=1S/C6H8Cl2N2S2/c7-5(11)9-1-2-10(4-3-9)6(8)12/h1-4H2 |
InChI Key |
NFHROHBJWBNAJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=S)Cl)C(=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















